N-Butanoylpyrrole
Description
N-Butanoylpyrrole is an N-acylated pyrrole derivative characterized by a butanoyl group (-COC₃H₇) attached to the nitrogen atom of the pyrrole ring. N-acylpyrroles are widely studied for their roles in organic synthesis, materials science, and medicinal chemistry due to their electronic tunability and stability .
Properties
CAS No. |
61480-97-5 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ORJWDKJLEFJSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.
Chemical Reactions Analysis
Types of Reactions
N-Butanoylpyrrole undergoes several types of chemical reactions, including:
Electrophilic Substitution: Pyrroles generally react with electrophiles at the α position (C2 or C5) due to the stability of the protonated intermediate.
Oxidation and Reduction: Pyrroles can be oxidized or reduced under specific conditions, leading to various products.
Halogenation: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2).
Common Reagents and Conditions
Nitrating Agents: HNO3 / Ac2O
Sulfonating Agents: Py·SO3
Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.
Scientific Research Applications
N-Butanoylpyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Table 2: Physical and Spectroscopic Properties
†Estimated based on analogous N-acylpyrroles.
- Electronic Effects: The butanoyl group’s electron-withdrawing nature likely reduces pyrrole’s aromaticity, similar to propynoyl and cyano substituents .
- Solubility: Longer alkyl chains (e.g., butanoyl) may enhance solubility in nonpolar solvents compared to phenyl- or cyano-substituted derivatives .
Biological Activity
N-Butanoylpyrrole is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a butanoyl group. The general structure can be represented as follows:
This structural configuration plays a significant role in its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that various pyrrole derivatives exhibit significant anticancer properties. This compound has been studied for its potential to induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can trigger apoptosis through intrinsic pathways involving mitochondrial oxidative stress and caspase activation .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Mechanism of Action | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | Induces apoptosis | TBD | A375 (melanoma) |
| Pyrrolo[2,3-d]pyrimidine | Dual inhibition of AURKA and EGFR | 8.55 - 23.45 | Various |
| Fluorinated derivatives | G2/M phase arrest and ROS production | 0.8 - 44 | CEM Vbl100 |
2. Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown that pyrrole-based compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 2: Antimicrobial Activity of Pyrrole Compounds
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| N-benzyl-2,5-dihydro-1H-pyrrole | 5 bacterial strains | Variable |
3. Anti-inflammatory Effects
Pyrrole derivatives have been explored for their anti-inflammatory effects as well. For example, compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory pathways, potentially offering new therapeutic avenues for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antimicrobial Action : Disruption of cell membrane integrity.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in clinical settings:
- Anticancer Study : A study demonstrated that this compound could significantly reduce tumor size in xenograft models, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another investigation showed that formulations containing this compound exhibited enhanced antibacterial activity compared to standard antibiotics.
- Inflammatory Response : Research indicated that this compound could modulate inflammatory responses in animal models, providing insights into its therapeutic potential for conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
